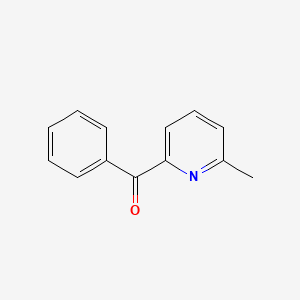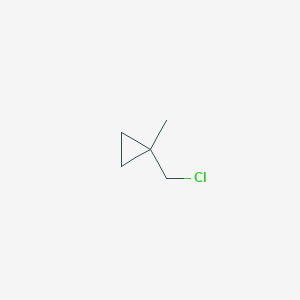
1-(3-Chloro-4-ethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-ethoxyphenyl)ethanone, also known as 3’-chloro-4’-ethoxyacetophenone or CEEAP, is a chemical compound with the molecular formula C10H11ClO2 . Its molecular weight is 198.64 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-4-ethoxyphenyl)ethanone consists of a benzene ring substituted with a chlorine atom and an ethoxy group at the 3rd and 4th positions, respectively . Attached to the benzene ring is an ethanone group .Wissenschaftliche Forschungsanwendungen
Overview of Heterocyclic Compound Chemistry
Heterocyclic compounds, particularly those derived from coumarin and hydroxycoumarins, play a significant role in various scientific applications, including pharmaceuticals, agrochemicals, and organic synthesis. For example, hydroxycoumarins, such as 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. These compounds serve as crucial intermediates in synthesizing heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Jules Yoda, 2020).
Synthesis and Reactivity
The synthesis of hydroxycoumarins and their derivatives, such as 3-hydroxycoumarin, often involves starting compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. These methods highlight the versatility and importance of phenyl ethanones in synthesizing biologically active heterocyclic compounds. Additionally, the reactivity of these compounds allows for the creation of diverse heterocycles, which can be used in further biological studies and applications (Jules Yoda et al., 2019).
Applications in Advanced Oxidation Processes
Another significant area of research involves the degradation of pollutants using advanced oxidation processes (AOPs), where certain phenolic compounds, including derivatives of phenyl ethanones, could potentially play a role in enhancing these processes. The study on the degradation pathways of acetaminophen by AOPs exemplifies the importance of understanding the chemical behavior of specific compounds in environmental applications (Mohammad Qutob et al., 2022).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVRYBEWMUXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486772 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxyphenyl)ethanone | |
CAS RN |
37612-59-2 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)


